molecular formula C14H12N4O B3192207 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone CAS No. 614750-82-2

2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone

Cat. No.: B3192207
CAS No.: 614750-82-2
M. Wt: 252.27 g/mol
InChI Key: HQYHJVWXCZOELK-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C14H12N4O and its molecular weight is 252.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.10111102 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone (CAS No. 614750-82-2) is a compound of interest due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer and fibrotic diseases. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H12N4O
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 614750-82-2

Kinase Inhibition

The compound has been identified as a potent inhibitor of the TGF-β type I receptor kinase (ALK5). In studies, it demonstrated an IC50 value of 0.013 μM in kinase assays, indicating high potency against this target . The selectivity profile showed that it is a highly selective ALK5/ALK4 inhibitor, with minimal off-target effects on other kinases .

Anti-Cancer Properties

In vitro studies have shown that this compound exhibits significant anti-cancer activity. For instance:

  • In stable cell lines (HaCaT and 4T1), it achieved IC50 values of 0.0165 μM and 0.0121 μM respectively in luciferase assays .
  • It also inhibited the proliferation of various cancer cell lines, suggesting its potential as an anti-cancer therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of the compound has been evaluated in animal models. An oral bioavailability of 51% was observed in rats, with a high systemic exposure (AUC) of 1426 ng × h/mL and a maximum plasma concentration (Cmax) of 1620 ng/mL . These findings indicate favorable absorption and distribution characteristics for potential therapeutic applications.

Structure-Activity Relationships (SAR)

Research into the SAR of similar triazolo-pyridine compounds has revealed critical insights into their potency and selectivity:

  • Modifications to the heterocyclic moieties significantly influence biological activity. For example, replacing certain functional groups enhanced potency against ALK5 while maintaining selectivity .
  • Compounds with different substitutions on the pyridine ring demonstrated varied efficacy, highlighting the importance of structural configuration in drug design.

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Inhibition of TGF-β Signaling : A study explored the inhibition mechanism involving TGF-β signaling pathways in cancer cells treated with similar triazolo-pyridine derivatives. The results indicated a reduction in tumor growth and fibrosis markers in treated models .
  • In Vivo Efficacy : In murine models of acute and chronic infections caused by Cryptosporidium, derivatives showed promising results with significant reductions in parasitic load compared to control groups . This suggests potential applications beyond oncology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone?

The synthesis typically involves multi-step reactions starting from pyridine and triazole precursors. A common approach includes:

  • Cyclization : Reacting hydrazinyl derivatives with electrophiles (e.g., ortho esters) to form the triazolo-pyridine core .
  • Functionalization : Introducing the 6-methylpyridin-2-yl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) .
  • Ketone Formation : Acetylation using acetic anhydride or Grignard reagents to install the ethanone moiety .
    Key Validation : NMR (1H/13C) and HRMS confirm intermediate structures. Purity is assessed via HPLC (>95%) .

Q. How is the structural integrity of this compound confirmed?

  • X-ray Crystallography : Resolves bond lengths/angles (e.g., triazolo-pyridine planarity, dihedral angles between rings) .
  • Spectroscopy :
    • 1H NMR : Characteristic peaks for methyl groups (δ 2.5–2.7 ppm) and pyridine protons (δ 7.5–8.3 ppm).
    • IR : Stretching vibrations for ketone C=O (~1700 cm⁻¹) and triazole C-N (~1600 cm⁻¹) .
  • Elemental Analysis : Matches theoretical C, H, N values within ±0.3% .

Q. What preliminary biological screening methods are used for this compound?

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves against kinases (e.g., EGFR) or cytochrome P450 isoforms .
    • Cytotoxicity : MTT assays on cancer cell lines (IC50 reported in µM range) .
  • ADME Profiling : Solubility (logP via shake-flask method), metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling steps, optimizing ligand-to-metal ratios .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Temperature Control : Multi-step reactions often require gradients (e.g., 0°C for ketone formation, 80°C for cyclization) .
    Table 1 : Yield optimization under varying conditions
StepCatalystSolventTemp (°C)Yield (%)
CyclizationNoneEtOH7045
CouplingPdCl₂DMF10072
AcetylationAc₂OTHF2588

Q. How to resolve contradictions in biological activity data across studies?

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Metabolite Interference : Use LC-MS to identify degradation products or active metabolites .
  • Target Specificity : CRISPR knockouts or siRNA silencing to confirm on-target effects .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets .
  • MD Simulations : GROMACS for stability analysis (e.g., RMSD < 2 Å over 100 ns) .
    Key Finding : The ketone group forms hydrogen bonds with Lys50 in EGFR, critical for inhibitory activity .

Q. How to design experiments for mechanistic studies of its reactivity?

  • Kinetic Profiling : Monitor reaction rates via UV-Vis (e.g., nucleophilic substitution at pyridine) .
  • Isotopic Labeling : ¹³C-labeled ethanone to track metabolic pathways in vitro .
  • Radical Traps : Use TEMPO to identify free-radical intermediates in oxidation reactions .

Q. Methodological Challenges & Solutions

Q. What strategies mitigate instability during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Light Sensitivity : Amber vials and antioxidants (e.g., BHT) reduce photodegradation .

Q. How to validate purity in complex reaction mixtures?

  • 2D NMR (HSQC/HMBC) : Resolves overlapping signals in crude extracts .
  • Preparative HPLC : Gradient elution (ACN/H₂O + 0.1% TFA) isolates >99% pure fractions .

Q. What advanced techniques elucidate electronic effects of substituents?

  • DFT Calculations : Gaussian09 to map HOMO/LUMO orbitals and predict regioselectivity .
  • Electrochemical Analysis : Cyclic voltammetry reveals oxidation potentials (e.g., Epa ≈ 1.2 V vs. Ag/AgCl) .

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-10-3-2-4-12(17-10)13(19)7-11-5-6-14-15-9-16-18(14)8-11/h2-6,8-9H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYHJVWXCZOELK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CC2=CN3C(=NC=N3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735476
Record name 1-(6-Methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614750-82-2
Record name 1-(6-Methyl-2-pyridinyl)-2-[1,2,4]triazolo[1,5-a]pyridin-6-ylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614750-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methylpyridin-2-yl)-2-([1,2,4]triazolo[1,5-a]pyridin-6-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde (2.50 g, 17.01 mmol) (prepared according to the method described in WO 03/087304 A2) and diphenyl (6-methylpyridin-2-yl)(phenylamino)methylphosphonate (7.32 g, 17.01 mmol) in a mixture of THF (40 mL) and i-PrOH (10 mL) was added Cs2CO3 (7.20 g, 22.11 mmol), and the mixture was stirred at room temperature overnight. A solution of 3 N HCl (25 mL) was added dropwise to the reaction mixture, and the mixture was stirred for 1 h. It was then diluted with tert-butyl methyl ether (40 mL) and extracted with 1 N HCl (2×35 mL). The aqueous extracts were neutralized with 50% KOH until pH 7-8 was reached. The precipitates were collected by filtration, washed with water, and dried over P2O5 in vacuo to give the titled compound (3.41 g, 80%) as an off-white solid. 1H NMR (400 MHz, CDCl3): δ 8.61 (d, 1H, J=0.8 Hz), 8.31 (s, 1H), 7.88 (dd, 1H, J=7.6, 1.6 Hz), 7.73 (t, 1H, overlapped, J=7.6 Hz), 7.71 (dd, 1H, overlapped, J=9.2, 0.8 Hz), 7.54 (dd, 1H, J=9.2, 1.6 Hz), 7.37 (dd, 1H, J=7.6, 1.6 Hz), 4.62 (s, 2H), 2.67 (s, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
03/087304 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.32 g
Type
reactant
Reaction Step Three
Name
Cs2CO3
Quantity
7.2 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Seven
Yield
80%

Synthesis routes and methods II

Procedure details

To a solution of [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde (3 g, 20 mmol; see subpart (a) above) and [(6-methyl-pyridin-2-yl)-phenylamino-methyl]-phosphonic acid diphenyl ester (8.8 g, 20 mmol; prepared from 6-methyl-pyridine-2-carboxaldehyde (Aldrich-Sigma, St. Louis, Mo.) according to Tetrahedron Lett. 39:1717-1720 (1998)) in a mixture of THF (40 mL) and iPrOH (10 mL) was added Cs2CO3 (8.6 g, 26 mmol) and the mixture was stirred at room temperature for overnight. A solution of 3N HCl (30 mL) was added dropwise to the above mixture and stirred for 1 hour. It was then diluted with MTBE (methyl t-butyl ether) and extracted with 1N HCl twice. The aqueous extracts were neutralized with ca. 50% KOH until pH 7-8 was reached and precipitates formed. The precipitates were collected, washed with water, and dried to yield 1-(6-methyl-pyridin-2-yl)-2-[1,2,4]triazolo[1,5-a]pyridin-6-yl-ethanone as an offwhite solid (2.9 g). The filtrates were extracted with EtOAc and dried over MgSO4 and concentrated. The residue was recrystalized with iPrOH/H2O to yield more desired product (0.6 g). ESP+, m/e 253. 1H NMR (CDCl3, 300 MHz), δ 8.6 (s, 1H), 8.29 (s, 1H), 7.87 (d, 1H), 7.72 (t, 1H),7.70 (d, 1H), 7.53 (dd, 1H), 7.36 (d, 1H), 4.61 (s, 2H), 2.66 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
8.6 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone
2-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-(6-methylpyridin-2-yl)ethanone

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